3-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
3-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound characterized by a hybrid structure combining an indole moiety, a thiadiazole ring, and a tetrahydrofuran (THF) unit. The indole group, substituted with a methyl group at the 4-position, is linked via a propanamide chain to a thiadiazole ring bearing a THF substituent at the 5-position.
Properties
IUPAC Name |
3-(4-methylindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-4-2-5-14-13(12)7-9-22(14)10-8-16(23)19-18-21-20-17(25-18)15-6-3-11-24-15/h2,4-5,7,9,15H,3,6,8,10-11H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYUYKRASNVANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NN=C(S3)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Derivative: The starting material, 4-methylindole, undergoes a reaction with an appropriate halogenated compound to introduce the propanamide group.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through the cyclization of a dithiocarbamate intermediate.
Coupling Reaction: The indole derivative and the thiadiazole ring are then coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more reduced form.
Substitution: The indole and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.
Major Products
The major products from these reactions include various substituted and oxidized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemical Formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 366.43 g/mol
Anticancer Activity
Research indicates that compounds containing indole and thiadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it possesses a mechanism of action that disrupts bacterial cell wall synthesis or function, making it a candidate for further development as an antibacterial agent.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer efficacy of similar indole-thiadiazole compounds. The results indicated that modifications at the indole position significantly influenced cytotoxicity against MCF-7 (breast cancer) cells, highlighting the importance of structural optimization for enhanced activity .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds, revealing that certain derivatives exhibited MIC values lower than traditional antibiotics against resistant strains of Staphylococcus aureus and Escherichia coli . This suggests potential for development as novel antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, while the thiadiazole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic framework (indole + thiadiazole) and the presence of a THF substituent. Below is a detailed comparison with analogous molecules:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Target Compound : 3-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide |
4-methylindole + thiadiazole with THF substituent | ~420 (estimated) | Potential anticancer/antimicrobial (inferred from analogs) |
| 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide | 5-benzyloxyindole + thiadiazole with THF substituent | 422.5 | Anticancer, antimicrobial |
| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-1H-indol-1-yl)propanamide | 5-methylindole + thiadiazole with benzyl substituent | ~410 (estimated) | Anticancer (specific data pending) |
| 5-benzylthio-N-(5-methylthiazol-2-yl)propanamide | Thiazole instead of thiadiazole; benzylthio group | N/A | Distinct activity due to thiazole’s electronic profile |
| N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Quinazolinone + thiadiazole with methoxymethyl | N/A | Anticancer (enzyme inhibition) |
Key Observations:
Benzyloxy or methoxy groups (as in and ) often increase solubility but may reduce metabolic stability.
Thiadiazole Substituents :
- The THF group in the target compound introduces a polar, oxygen-containing ring, which could improve water solubility compared to benzyl or methoxymethyl substituents (e.g., and ) .
- Benzyl-substituted thiadiazoles () are more lipophilic, favoring interactions with hydrophobic enzyme pockets.
Heterocycle Variations :
- Replacing thiadiazole with thiazole () alters electronic properties, as thiazoles have lower aromaticity and different hydrogen-bonding capabilities, leading to divergent biological profiles.
Biological Activity: Thiadiazole-indole hybrids generally exhibit anticancer activity via kinase inhibition or DNA intercalation, while antimicrobial effects are linked to thiadiazole’s sulfur atom disrupting microbial membranes .
Biological Activity
The compound 3-(4-methyl-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a derivative of 1,3,4-thiadiazole and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and reviews.
Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 362.8 g/mol. The structural components include an indole moiety and a thiadiazole ring, which are crucial for its biological activities.
Biological Activity Overview
Research indicates that derivatives of thiadiazoles exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its potential in these areas.
Anticancer Activity
-
Cytotoxicity Studies : A review of various 1,3,4-thiadiazole derivatives revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer) . The IC50 values for several derivatives indicate promising anticancer activity.
Compound Cell Line IC50 (µg/mL) Example A SK-MEL-2 4.27 Example B A549 Varies Example C SK-OV-3 Varies - Mechanism of Action : The anticancer effects are often linked to the inhibition of specific kinases (e.g., ERK1/2), leading to disrupted cell cycle progression . This mechanism highlights the potential for developing targeted therapies based on this compound.
Anti-inflammatory Properties
Studies have shown that derivatives of thiadiazoles can possess anti-inflammatory properties. For instance, various in vitro assays demonstrated that certain thiadiazole derivatives inhibited proteinase enzymes and stabilized erythrocyte membranes . These findings suggest that the compound could be explored further for its anti-inflammatory potential.
Antimicrobial Activity
Some studies have indicated that thiadiazole derivatives exhibit antimicrobial properties against various pathogens. This aspect is crucial for developing new antibiotics or treatments for resistant strains of bacteria.
Case Studies
Several case studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Study on Thiadiazole Derivatives : In one study, a series of 5-substituted thiadiazoles were synthesized and tested against multiple cancer cell lines. The results showed varying degrees of cytotoxicity, with certain compounds exhibiting IC50 values below 10 µM .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications on the thiadiazole ring significantly impact biological activity. For example, the introduction of electron-withdrawing groups enhanced anticancer potency .
Q & A
Q. What are the recommended synthetic routes and critical steps for producing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with the condensation of indole derivatives with thiadiazole precursors. Key steps include:
- Temperature and pH control : Reactions often require reflux conditions (80–100°C) and pH adjustments using sodium acetate or triethylamine to minimize side products .
- Solvent selection : Ethanol, methanol, or DMF are preferred for solubility and reaction efficiency .
- Catalysts : Triethylamine or acetic acid facilitates amide bond formation and cyclization . Post-synthesis purification via column chromatography or recrystallization, followed by HPLC and NMR validation, ensures ≥95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- NMR spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly the (2E)-configuration of the thiadiazole-ylidene group .
- X-ray crystallography : Resolve spatial arrangements of the tetrahydrofuran and indole moieties to validate stereochemistry .
- Molecular modeling : Density Functional Theory (DFT) calculations predict electronic distributions, highlighting nucleophilic/electrophilic regions in the thiadiazole ring .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Enzyme inhibition : Test against acetylcholinesterase or kinases using spectrophotometric assays (e.g., Ellman’s method) due to the thiadiazole moiety’s reactivity .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values .
- Solubility profiling : Use polar (DMSO) and non-polar (hexane) solvents to guide formulation strategies .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Molecular docking : Simulate interactions with proteins (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen bonding with the propanamide group and π-π stacking with the indole ring .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify persistent binding modes .
- DFT-based QSAR : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with observed bioactivity to guide derivative design .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
- Orthogonal validation : Confirm enzyme inhibition via both fluorometric and calorimetric assays to rule out methodological artifacts .
- Metabolite screening : Use LC-MS to identify degradation products that may contribute to variable results .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent variation : Replace the 4-methylindole group with halogenated analogs to enhance lipophilicity and blood-brain barrier penetration .
- Scaffold hybridization : Fuse the tetrahydrofuran ring with pyrrolidine derivatives to improve conformational flexibility and target engagement .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to assess impact on metabolic stability .
Q. What analytical techniques confirm the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to simulated gastric fluid (pH 2.0) and analyze degradation via HPLC-MS to identify labile bonds (e.g., amide or thiadiazole) .
- Thermogravimetric analysis (TGA) : Monitor thermal stability up to 300°C to guide storage conditions .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products, critical for in vivo applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
